molecular formula C19H17N3O5 B6073811 5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide

5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide

Cat. No.: B6073811
M. Wt: 367.4 g/mol
InChI Key: BXNOODCJDHMWIN-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a nitropyridine moiety, and a dimethylphenoxy group

Properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-12-3-4-13(2)17(9-12)26-11-15-6-7-16(27-15)19(23)21-18-8-5-14(10-20-18)22(24)25/h3-10H,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNOODCJDHMWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the nitropyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the furan ring can be synthesized through a cyclization reaction, while the nitropyridine moiety can be introduced via nitration of a pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide is unique due to its combination of a furan ring, nitropyridine moiety, and dimethylphenoxy group. This unique structure allows it to interact with specific molecular targets and exhibit distinct chemical and biological properties .

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